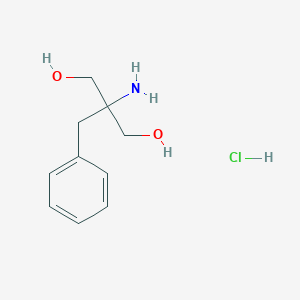
2-Amino-2-benzylpropane-1,3-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-benzylpropane-1,3-diol;hydrochloride is an organic compound with the molecular formula C10H16ClNO2. It is a derivative of 2-amino-1,3-propanediol, where one of the hydrogen atoms on the central carbon is replaced by a benzyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-benzylpropane-1,3-diol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-amino-1,3-propanediol.
Benzylation: The amino group is selectively benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The resulting 2-amino-2-benzylpropane-1,3-diol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation and hydrochloride formation steps.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-benzylpropane-1,3-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl ketones or benzyl aldehydes.
Reduction: Benzyl alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Amino-2-benzylpropane-1,3-diol;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-benzylpropane-1,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The benzyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: The parent compound without the benzyl group.
2-Amino-2-methyl-1,3-propanediol: A similar compound with a methyl group instead of a benzyl group.
Serinol (2-Amino-1,3-propanediol): Another derivative used in various chemical applications.
Uniqueness
2-Amino-2-benzylpropane-1,3-diol;hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
827039-71-4 |
|---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-amino-2-benzylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c11-10(7-12,8-13)6-9-4-2-1-3-5-9;/h1-5,12-13H,6-8,11H2;1H |
InChI Key |
NGEXGLRBMGDABR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
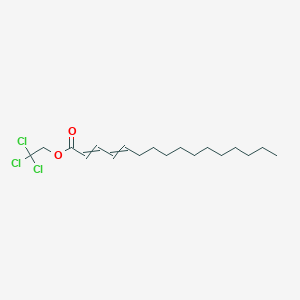
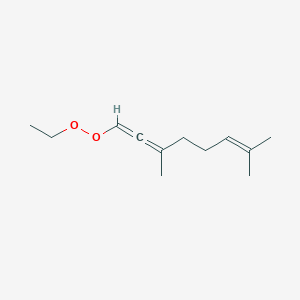

![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)

![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
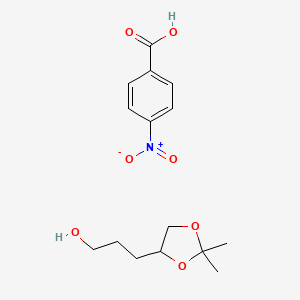
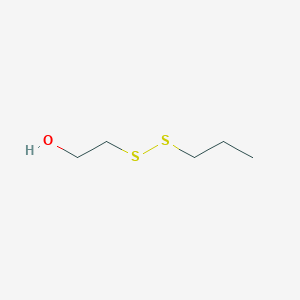
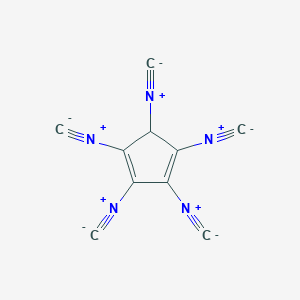
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
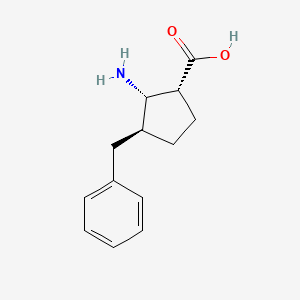
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
